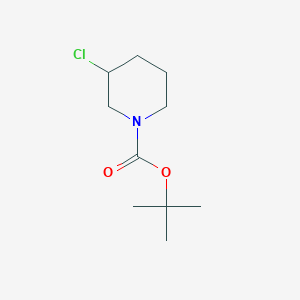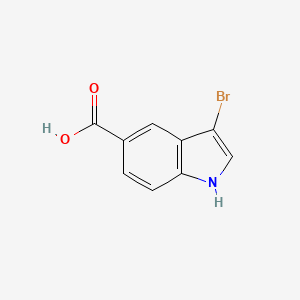
3-Bromoindole-5-carboxylic acid
Übersicht
Beschreibung
3-Bromoindole-5-carboxylic acid is a chemical compound used primarily for laboratory chemicals and synthesis of substances . It is offered for experimental and research use .
Synthesis Analysis
The synthesis of 3-Bromoindole-5-carboxylic acid can be achieved from Indole-5-carboxylic acid . Other indole derivatives have been synthesized using various methods, such as the use of isatins and DMSO via a one-carbon translocation involving in situ generation of α,β-unsaturated methylvinylsulfoxide followed by amide bond cleavage and ring closure .Molecular Structure Analysis
The molecular formula of 3-Bromoindole-5-carboxylic acid is C9H6BrNO2 . It has a molecular weight of 240.05 .Chemical Reactions Analysis
Indole derivatives, including 3-Bromoindole-5-carboxylic acid, have been used in various chemical reactions. For instance, the reaction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature gives indoles via a formal reductive C(sp 2)–H amination reaction .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Indole Derivatives
- Application Summary: Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Methods of Application: The investigation of novel methods of synthesis of indole derivatives has attracted the attention of the chemical community .
- Results or Outcomes: The application of indole derivatives in the treatment of various disorders has attracted increasing attention in recent years .
2. Herbicidal Activity of Indole-3-carboxylic Acid Derivatives
- Application Summary: Indole-3-carboxylic acid derivatives have been synthesized and evaluated for their herbicidal activity. They are potential transport inhibitor response 1 antagonists .
- Methods of Application: The design, synthesis, and herbicidal activity evaluation of a series of novel indole-3-carboxylic acid derivatives were reported .
- Results or Outcomes: Most of the synthesized compounds exhibited good-to-excellent inhibition effects on roots and shoots of both dicotyledonous rape (B. napus) and monocotyledonous barnyard grass (E. crus-galli) .
3. Alkaloid Synthesis
- Application Summary: Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application: The investigation of novel methods of synthesis of indole derivatives has attracted the attention of the chemical community .
- Results or Outcomes: The application of indole derivatives in the treatment of various disorders has attracted increasing attention in recent years .
4. Biological Potential of Indole Derivatives
- Application Summary: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
- Methods of Application: Researchers took interest to synthesize various scaffolds of indole for screening different pharmacological activities .
- Results or Outcomes: From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
5. Auxin Chemistry for Herbicides
- Application Summary: Auxins, a class of phytohormones, play essential roles in the plant life cycle. Developing compounds with auxin-like properties for plant growth regulation and weed control applications is of great significance . Indole-3-carboxylic acid derivatives have been synthesized and evaluated as potential transport inhibitor response 1 antagonists .
- Methods of Application: The design, synthesis, and herbicidal activity evaluation of a series of novel indole-3-carboxylic acid derivatives were reported .
- Results or Outcomes: Most of the synthesized target compounds exhibited good-to-excellent inhibition effects on roots and shoots of both dicotyledonous rape (B. napus) and monocotyledonous barnyard grass (E. crus-galli) .
6. Antiviral Activity of Indole Derivatives
- Application Summary: Indole derivatives possess various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods of Application: Researchers synthesized various scaffolds of indole for screening different pharmacological activities .
- Results or Outcomes: Some of the tested compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .
Safety And Hazards
Zukünftige Richtungen
Indole derivatives, including 3-Bromoindole-5-carboxylic acid, have attracted increasing attention in recent years due to their diverse biological activities . They are being explored for newer therapeutic possibilities . The development of new synthetic methods for indole derivatives is also a focus of current research .
Eigenschaften
IUPAC Name |
3-bromo-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-7-4-11-8-2-1-5(9(12)13)3-6(7)8/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNFRMMIMOPFGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693843 | |
| Record name | 3-Bromo-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoindole-5-carboxylic acid | |
CAS RN |
916179-87-8 | |
| Record name | 3-Bromo-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1523479.png)
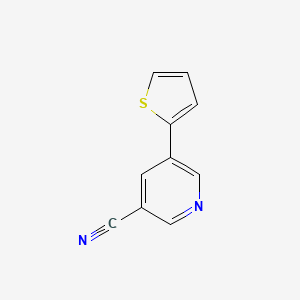
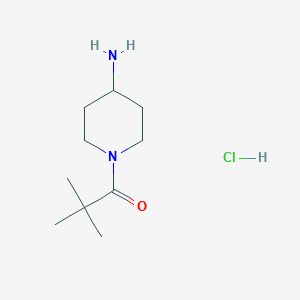
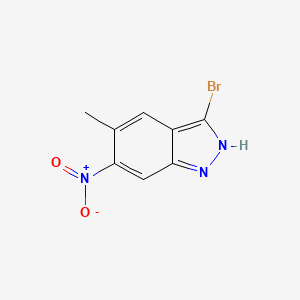
![4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1523487.png)

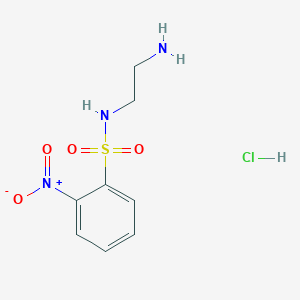
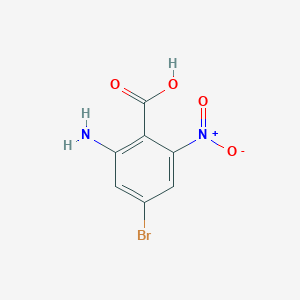
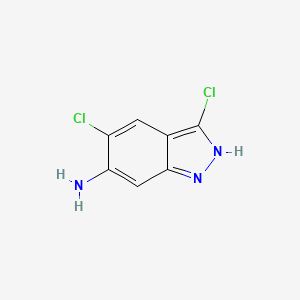
![5-methyl-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523495.png)
![6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1523497.png)
![2-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1523499.png)
